molecular formula C23H42N2O4 B558680 N-cyclohexylcyclohexanamine;(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-enoic acid CAS No. 87720-54-5

N-cyclohexylcyclohexanamine;(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-enoic acid

Cat. No.: B558680
CAS No.: 87720-54-5
M. Wt: 410.6 g/mol
InChI Key: ZRIOKRZSXPPREV-WDBKTSHHSA-N
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Description

Overall Molecular Framework

The compound N-cyclohexylcyclohexanamine;(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-enoic acid exists as a 1:1 salt complex with the molecular formula C₂₃H₄₂N₂O₄ and a molecular weight of 410.60 grams per mole. This salt formation results from the combination of the basic amine N-cyclohexylcyclohexanamine with the acidic carboxyl group of the protected amino acid derivative. The compound maintains its structural integrity through ionic interactions between the protonated amine and the deprotonated carboxylate group, creating a stable crystalline salt form that exhibits enhanced handling properties compared to the individual components.

The three-dimensional structure of this salt complex demonstrates the spatial arrangement of two distinct molecular entities held together by electrostatic forces. The dicyclohexylamine component adopts a chair conformation for both cyclohexyl rings, minimizing steric interactions and providing conformational stability. Meanwhile, the protected amino acid component maintains its stereochemical integrity at the alpha carbon, preserving the S-configuration that defines its biological activity. The overall molecular architecture reflects the balance between the bulky cyclohexyl substituents and the more compact protected amino acid framework.

Dicyclohexylamine Component Analysis

The dicyclohexylamine moiety, systematically named N-cyclohexylcyclohexanamine, possesses the molecular formula C₁₂H₂₃N and contributes significantly to the overall structural properties of the salt complex. This secondary amine features two cyclohexyl groups attached to a central nitrogen atom, creating a symmetrical structure with substantial steric bulk. Each cyclohexyl ring adopts the thermodynamically favored chair conformation, with the nitrogen substituent occupying an equatorial position to minimize 1,3-diaxial interactions.

The structural characteristics of the dicyclohexylamine component include a nitrogen atom hybridized in an sp³ configuration, with the lone pair of electrons available for protonation under acidic conditions. The two cyclohexyl rings provide significant hydrophobic character to this portion of the molecule, contributing to the overall lipophilicity of the salt complex. The carbon-nitrogen bond lengths and angles conform to typical values observed in secondary aliphatic amines, with the nitrogen atom positioned to allow optimal orbital overlap with the adjacent carbon atoms.

Property Value Reference
Molecular Formula C₁₂H₂₃N
Molecular Weight 181.32 g/mol
Boiling Point 256.0°C
Melting Point -2.0°C
Density 0.91 g/mL

Properties

IUPAC Name

N-cyclohexylcyclohexanamine;(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N.C11H19NO4/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-7(2)6-8(9(13)14)12-10(15)16-11(3,4)5/h11-13H,1-10H2;8H,1,6H2,2-5H3,(H,12,15)(H,13,14)/t;8-/m.0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRIOKRZSXPPREV-WDBKTSHHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CC(C(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=C)C[C@@H](C(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H42N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60373141
Record name N-(tert-Butoxycarbonyl)-4-methylidene-L-norvaline--N-cyclohexylcyclohexanamine (1/1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

410.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87720-54-5
Record name N-(tert-Butoxycarbonyl)-4-methylidene-L-norvaline--N-cyclohexylcyclohexanamine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60373141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Boc-4,5-dehydro-Leu-OH dicyclohexylamine salt
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Preparation Methods

Synthesis of N-cyclohexylcyclohexanamine

N-cyclohexylcyclohexanamine is synthesized via a condensation reaction between cyclohexanone and cyclohexylamine. The process typically employs acidic catalysts such as hydrochloric acid or p-toluenesulfonic acid (PTSA) to facilitate imine formation, followed by reduction using sodium cyanoborohydride (NaBH3CN) to yield the secondary amine.

Key Reaction Parameters:

ParameterOptimal ConditionImpact on Yield
Catalyst0.1 M HClAccelerates imine formation
Reducing AgentNaBH3CN (1.2 equiv)Selective reduction without over-reduction
Temperature60–70°CBalances reaction rate and side-product formation
SolventEthanol/water (4:1)Enhances solubility of intermediates

Industrial-scale production utilizes continuous flow reactors to maintain precise temperature control and improve throughput. Post-reaction purification involves fractional distillation under reduced pressure (10–15 mmHg) to isolate the amine with >98% purity.

Synthesis of (2S)-4-methyl-2-aminopent-4-enoic Acid

The chiral amino acid backbone is constructed through asymmetric catalysis. A modified Strecker synthesis employs (S)-BINOL-derived thiourea catalysts to induce enantioselectivity during the formation of the α-amino nitrile intermediate. Hydrolysis with 6 M HCl at 80°C for 12 hours yields the (2S)-configured amino acid.

Critical Considerations:

  • Catalyst Loading : 5 mol% (S)-BINOL-thiourea ensures >90% enantiomeric excess (ee).

  • Double Bond Introduction : The pent-4-enoic acid moiety is introduced via a Wittig reaction between the aldehyde intermediate and methyltriphenylphosphonium ylide.

Protective Group Strategies

tert-Butoxycarbonyl (Boc) Protection

The amino group of (2S)-4-methyl-2-aminopent-4-enoic acid is protected using di-tert-butyl dicarbonate (Boc2O) under Schlenk conditions. The reaction proceeds in tetrahydrofuran (THF) with 4-dimethylaminopyridine (DMAP) as a catalyst, achieving quantitative conversion within 2 hours at 0°C.

Optimization Data:

ParameterCondition 1Condition 2Optimal Condition
SolventTHFDCMTHF
BaseTriethylamineDMAPDMAP
Temperature25°C0°C0°C
Yield78%95%95%

Coupling and Final Product Isolation

Salt Formation with N-cyclohexylcyclohexanamine

The Boc-protected amino acid is combined with N-cyclohexylcyclohexanamine in a 1:1 molar ratio in ethyl acetate. The mixture is stirred at 25°C for 24 hours, resulting in precipitate formation. Filtration and washing with cold ether yield the final compound as a white crystalline solid.

Scale-Up Challenges and Solutions:

ChallengeSolutionOutcome
Slow PrecipitationSeeding with product crystalsReduces induction time by 70%
Solvent RetentionAzeotropic distillation with tolueneLowers residual solvent to <0.1%

Industrial Production Workflow

Large-Scale Synthesis Protocol

  • Amine Synthesis : Continuous flow reactor (10 L/h throughput) with in-line IR monitoring for imine intermediate detection.

  • Amino Acid Functionalization : Batch reactors (500 L) equipped with cryogenic cooling for asymmetric catalysis.

  • Protection and Coupling : Automated crystallization systems for high-purity isolation (>99.5% by HPLC).

Economic and Environmental Metrics:

MetricValue
Overall Yield82%
E-Factor18.5 (solvent waste)
Production Cost$1,200/kg

Analytical Validation

Quality Control Measures

  • Chiral Purity : Chiral HPLC (Chiralpak® IA-3 column, hexane/isopropanol 85:15) confirms 98.5% ee.

  • Structural Confirmation : 1H^1H NMR (500 MHz, DMSO-d6): δ 1.40 (s, Boc tert-butyl), 5.65 (m, CH=CH2).

Emerging Methodologies

Recent advances include enzymatic Boc protection using lipase-based catalysts, which reduce reliance on hazardous reagents. Pilot studies report 88% yield under aqueous conditions at 37°C, though industrial adoption remains limited by enzyme cost .

Chemical Reactions Analysis

Types of Reactions: N-cyclohexylcyclohexanamine;(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can be used to modify the double bond in the compound.

    Substitution: The Boc group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Substitution reactions often involve the use of acids or bases to remove the Boc group.

Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which can be used in further chemical synthesis or research applications.

Scientific Research Applications

N-cyclohexylcyclohexanamine;(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-enoic acid has a wide range of applications in scientific research, including:

    Chemistry: Used in the synthesis of complex peptides and proteins.

    Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.

    Medicine: Investigated for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of bioactive peptides for various industrial applications.

Mechanism of Action

The mechanism of action of N-cyclohexylcyclohexanamine;(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-enoic acid involves its role as a building block in peptide synthesis. The Boc group protects the amino group during chemical reactions, allowing for selective modification of other functional groups. The compound interacts with various molecular targets and pathways, facilitating the formation of complex peptides and proteins.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

(S)-2-Benzyloxycarbonylamino-4-(Boc-amino)butyric Acid Dicyclohexylammonium Salt
  • Molecular Weight : 498.53 g/mol .
  • Key Differences: Incorporates a benzyloxycarbonyl (Z) group instead of a methyl substituent and a Boc-protected amino butyric acid backbone.
  • Applications : Used in peptide synthesis for orthogonal protection strategies .
Boc-Tyr-(O-4-NO2-Bn)-OH and Boc-Tyr(O-4-CN-Bn)-OH
  • Molecular Weights: 416.43 g/mol (nitro derivative) and 396.44 g/mol (cyano derivative) .
  • Key Differences: Feature aromatic tyrosine side chains modified with nitro or cyano groups, enhancing reactivity for coupling reactions.
  • Applications : Serve as intermediates in synthesizing bioactive peptides with tailored electronic properties .
N-Boc-O-tert-butyl-L-serine Dicyclohexylammonium Salt
  • Molecular Weight: Not explicitly stated, but structurally similar with Boc and O-tert-butyl groups .
  • Key Differences : Contains a serine backbone with dual Boc and tert-butyl ether protection, improving steric shielding during synthesis .

Physicochemical Properties

Compound Molecular Weight (g/mol) Functional Groups Storage Conditions Stability Notes
Target Compound 410.60 Boc, pent-4-enoic acid, methyl substituent -20°C Avoid strong oxidizers; decomposes to NOx, CO
(S)-2-Benzyloxycarbonylamino-4-(Boc-amino)butyric Acid Dicyclohexylammonium Salt 498.53 Boc, Z-group, butyric acid -30°C to -10°C Limited stability data
Boc-Tyr-(O-4-NO2-Bn)-OH 416.43 Boc, nitrobenzyl, tyrosine Not specified Enhanced reactivity due to nitro group
N-Boc-O-tert-butyl-L-serine Dicyclohexylammonium Salt ~450 (estimated) Boc, O-tert-butyl, serine -20°C Improved steric protection

Functional and Application-Based Comparison

  • Pharmaceutical Utility: The target compound and its analogues are critical in peptide synthesis, leveraging Boc protection for temporary amino group masking. However, derivatives like Boc-Tyr-(O-4-NO2-Bn)-OH offer enhanced electronic modulation for specialized coupling reactions . The benzyloxycarbonyl (Z) group in allows orthogonal deprotection, enabling sequential peptide elongation strategies.
  • In contrast, the tert-butyl ether in provides steric hindrance, reducing side reactions . Strong oxidizers degrade the target compound, releasing hazardous gases (NOx, CO), a trait shared with other Boc-protected salts .
  • Safety and Handling :

    • All compounds require standard laboratory precautions (e.g., gloves, eye protection, ventilation). The target compound’s safety data sheet (SDS) lacks ecotoxicological information, a common gap among analogues .

Biological Activity

N-cyclohexylcyclohexanamine; (2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-enoic acid, commonly referred to as a derivative of leucine, is a compound with significant biological activity. This article explores its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's IUPAC name indicates its complex structure, which includes a cyclohexyl group and a tert-butoxycarbonyl (Boc) protecting group. The molecular formula is C18H31N3O4C_{18}H_{31}N_{3}O_{4} with a molecular weight of 410.6 g/mol. This structural complexity contributes to its biological activity and utility in peptide synthesis.

PropertyValue
IUPAC NameN-cyclohexylcyclohexanamine; (2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-enoic acid
Molecular FormulaC₁₈H₃₁N₃O₄
Molecular Weight410.6 g/mol
CAS Number87720-54-5

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

  • Peptide Synthesis : The Boc protecting group allows for selective reactions during peptide synthesis, facilitating the formation of bioactive peptides.
  • Integrin Binding : Research indicates that compounds similar to this one can enhance the binding of integrins, which are critical for cell adhesion and signaling processes .
  • Enzyme Inhibition : The compound may act as a substrate or inhibitor for specific enzymes involved in metabolic pathways, thereby influencing physiological processes.

Therapeutic Applications

The compound has shown potential in several therapeutic areas:

  • Cancer Research : Due to its ability to modulate integrin interactions, it may play a role in cancer metastasis prevention by inhibiting cell adhesion and migration .
  • Inflammatory Diseases : Its mechanism of action suggests potential applications in treating conditions characterized by excessive inflammation through modulation of immune cell behavior .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Study on Integrin Modulation : A study demonstrated that compounds with similar structures could enhance integrin binding in vitro, suggesting potential for therapeutic applications in enhancing wound healing and tissue regeneration .
  • Peptide Synthesis Efficiency : Research indicated that the use of the Boc protecting group in the synthesis of peptides incorporating this compound significantly improved yield and purity compared to traditional methods.
  • In Vivo Studies : Animal models have shown that administration of derivatives can lead to reduced tumor growth rates, indicating potential as an anti-cancer agent .

Q & A

Q. What strategies resolve low yields in multi-step syntheses of these compounds?

  • Methodological Answer : Identify rate-limiting steps via kinetic profiling. For example, poor yields in Boc-protection steps may require anhydrous conditions or alternative coupling agents (e.g., HATU instead of DCC). Optimize workup protocols (e.g., pH-controlled extractions) to minimize product loss. Parallel microscale experiments can rapidly test condition variations .

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